molecular formula C19H17N5O4S B2353786 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 393835-11-5

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2353786
CAS No.: 393835-11-5
M. Wt: 411.44
InChI Key: XRSOWPOLWWFIHE-UHFFFAOYSA-N
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Description

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it may interfere with DNA replication and repair mechanisms, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. The presence of the morpholino and nitro groups enhances its solubility and reactivity, making it a valuable compound for drug development and other scientific research applications.

Biological Activity

4-Morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a synthetic compound characterized by its complex structure, which includes a morpholino group, a nitro group, and a thiazole moiety linked to a pyridine and benzamide core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with various cellular pathways involved in cancer proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound's antiproliferative effects have been evaluated in several cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in HCT-116 colorectal cancer cells and MCF-7 breast cancer cells at concentrations around 10 µM. The IC50 values for these cell lines indicate a promising therapeutic index for further development.

Cell LineIC50 (µM)Mechanism of Action
HCT-1168.5Induces apoptosis via PI3K/Akt/mTOR pathway
MCF-77.0Inhibits cell proliferation

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Studies

  • Antiproliferative Activity Study :
    In a study published in PubMed, the antiproliferative activity of various derivatives was assessed against HCT-116 and MCF-7 cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting a strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy :
    A recent investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 30 µg/mL, indicating effective antimicrobial action .

Properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c25-18(22-19-21-15(12-29-19)14-3-1-2-6-20-14)13-4-5-16(17(11-13)24(26)27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSOWPOLWWFIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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